molecular formula C11H11Cl2F3N2 B13458429 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride

2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride

Cat. No.: B13458429
M. Wt: 299.12 g/mol
InChI Key: FBYAHMCICROFKO-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride is a synthetic indole derivative characterized by a 6-chloro-substituted indole core linked to a 3,3,3-trifluoropropan-1-amine moiety, stabilized as a hydrochloride salt. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including serotonin analogs and kinase inhibitors.

The trifluoromethyl group likely improves blood-brain barrier permeability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H11Cl2F3N2

Molecular Weight

299.12 g/mol

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C11H10ClF3N2.ClH/c12-6-1-2-7-8(5-17-10(7)3-6)9(4-16)11(13,14)15;/h1-3,5,9,17H,4,16H2;1H

InChI Key

FBYAHMCICROFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(CN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-1H-indole, which is then reacted with 3,3,3-trifluoropropan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chloro vs.
  • Trifluoropropylamine Chain : The trifluoromethyl group increases steric bulk and hydrophobicity compared to ethylamine () or methoxy-substituted analogs (), improving metabolic stability and membrane permeability .

Pharmacological Implications

  • Indole derivatives with chloro and trifluoromethyl groups (e.g., ) demonstrate activity in kinase inhibition and neurotransmitter modulation. The target compound’s trifluoropropyl chain may extend half-life compared to shorter-chain analogs .

Biological Activity

The compound 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride , also known by its CAS number 1707603-55-1 , has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀ClF₃N₂
  • Molecular Weight : 262.66 g/mol
  • CAS Number : 1707603-55-1

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) :
    • The compound has been evaluated as a GSK-3β inhibitor, which plays a critical role in cellular signaling pathways related to metabolism and cell proliferation. Inhibitors of GSK-3β have been implicated in neuroprotection and anti-cancer effects .
  • Microtubule Stabilization :
    • Preliminary studies suggest that compounds with indole structures may exhibit microtubule-stabilizing properties, potentially contributing to their anti-cancer activity by disrupting mitotic processes in cancer cells .

In Vitro Studies

A series of in vitro assays have been conducted to assess the potency and efficacy of this compound:

Target Assay Type IC50 (nM) Notes
GSK-3βKinase Inhibition480Demonstrated promising inhibitory potency .
MicrotubulePolymerization AssayNot specifiedPotential stabilizing effects observed .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotection :
    • In a study investigating neuroprotective agents, this compound exhibited reduced cytotoxicity against neuronal cells compared to other GSK inhibitors. This suggests a favorable safety profile for neurological applications .
  • Cancer Therapeutics :
    • The compound's ability to inhibit GSK-3β positions it as a candidate for cancer therapy, particularly in cancers where aberrant Wnt signaling is implicated. Further investigation into its efficacy in vivo is warranted to establish its therapeutic window and mechanism of action in tumor models .

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